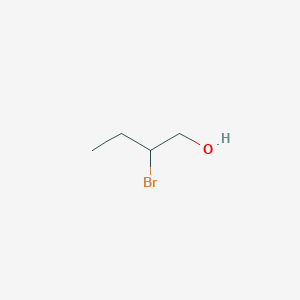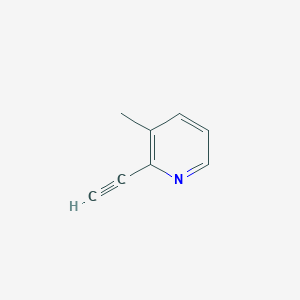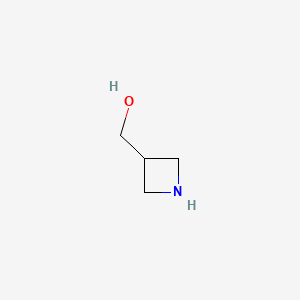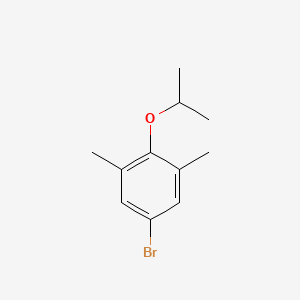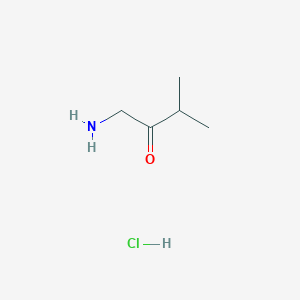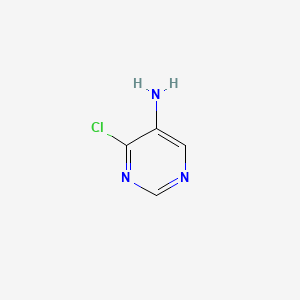![molecular formula C7H10O3 B1282408 Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 365996-95-8](/img/structure/B1282408.png)
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
Übersicht
Beschreibung
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is a compound that belongs to the class of bicyclic structures, which are of significant interest in medicinal chemistry due to their potential biological activities and their use as building blocks in organic synthesis. The structure of such compounds typically includes a three-membered ring fused to a larger ring, which can impart conformational rigidity and influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored in various studies. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showcasing the versatility of bicyclic scaffolds in generating compounds with potential antimalarial activities . Additionally, the synthesis of the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold was achieved through a Mitsunobu reaction, which is a key step in the synthesis of conformationally locked carbocyclic nucleosides . These studies highlight the synthetic routes available for constructing bicyclic compounds similar to methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is crucial in determining their chemical and biological properties. A study on 6-methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH) revealed the equilibrium geometry of the molecule's boat conformation using gas-phase electron diffraction (GED) combined with spectroscopic data and quantum chemical calculations . This detailed analysis provides insights into the bond lengths and angles that are critical for the stability and reactivity of the bicyclic system, which can be extrapolated to understand the structure of methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate.
Chemical Reactions Analysis
Bicyclic compounds like methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions due to their strained ring systems and reactive functional groups. For example, the synthesis of 2-methoxy-4-oxo-3-oxa-bicyclo[3.1.0]hexane-6,6-dicarboxylate involved Michael addition and internal nucleophilic substitution reactions . These reactions are indicative of the reactivity patterns that could be expected for methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate, such as ring-opening reactions or functional group transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. While specific data on methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is not provided, related studies on conformationally restricted analogues and their synthesis provide a basis for understanding the properties of such compounds. For instance, the synthesis of enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids demonstrates the importance of stereochemistry in the physical properties and reactivity of bicyclic compounds . Additionally, the electrochemical behavior of a methionine analogue with a bicyclic structure provides insights into the redox properties that could be relevant for methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate .
Wissenschaftliche Forschungsanwendungen
- Pharmaceutical Synthesis
- Application : 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) is a crucial pharmaceutical intermediate and key raw material utilized in the synthesis of numerous drugs .
- Results : For instance, it plays a key role in the production of boceprevir , which is a well-known protease inhibitor for hepatitis C virus .
-
Chemical Synthesis
-
Cyclopentane Derivatives
- Application : 6-Oxabicyclo[3.1.0]hexane is a derivative of cyclopentane . It is often used in research related to the properties and reactions of cyclopentane and its derivatives .
- Results : The outcomes of these studies can provide valuable insights into the properties and potential applications of cyclopentane and its derivatives .
-
Chemical Reagent
-
Cyclopentane Derivatives Research
- Application : 6-Oxabicyclo[3.1.0]hexane is a derivative of cyclopentane . It is often used in research related to the properties and reactions of cyclopentane and its derivatives .
- Results : The outcomes of these studies can provide valuable insights into the properties and potential applications of cyclopentane and its derivatives .
-
Pharmaceutical Intermediate
- Application : 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) is a crucial pharmaceutical intermediate and key raw material utilized in the synthesis of numerous drugs .
- Results : For instance, it plays a key role in the production of boceprevir , which is a well-known protease inhibitor for hepatitis C virus .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWDWFRQNVCVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524739 | |
| Record name | Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
CAS RN |
365996-95-8 | |
| Record name | Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)

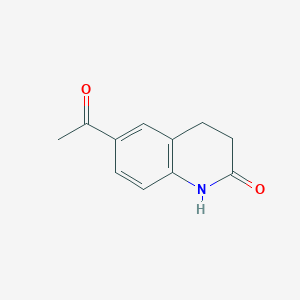


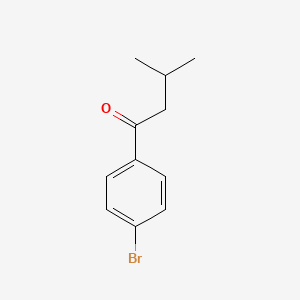
![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)
